molecular formula C20H32O5 B158537 8-isoprostaglandin E2 CAS No. 27415-25-4

8-isoprostaglandin E2

Cat. No. B158537
CAS RN: 27415-25-4
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-CLQOMRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isoprostaglandin E2 (8-iso PGE2) is a member of the isoprostane class of prostanoids . It acts at the receptor for thromboxane A2 (the TP) in vivo to induce vasoconstriction and platelet aggregation . It also enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .


Synthesis Analysis

8-iso PGE2 is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . It is a potent renal vasoconstrictor in the rat .


Molecular Structure Analysis

The molecular weight of 8-iso PGE2 is 352.47 and its molecular formula is C20H32O5 . The structure contains a total of 57 bonds, including 25 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

8-iso PGE2 inhibits U-46619 or I-BOP-induced platelet aggregation with IC50 values of 0.5 and 5 µM, respectively . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-iso PGE2 decreases the GFR and renal plasma flow by 80% without affecting blood pressure .


Physical And Chemical Properties Analysis

8-iso PGE2 is a more lipophilic derivative of 8-iso PGE2 . It has shown both vasoconstriction and vasodilation activity .

Scientific Research Applications

Vasomotor Properties

8-Isoprostaglandin E2 (iPE2-III, also known as 8-iso-prostaglandin E2) has been identified as a potent vasoconstrictor in human internal mammary arteries. It is approximately 10 times more potent than isoprostaglandin F2alpha-III and 27 times more potent than prostaglandin E2. Its vasoconstriction effects are mediated by TP receptors and are independent of cyclooxygenase products or endothelins. This suggests that iPE2-III might have significant vasomotor effects, particularly in conditions of oxidative stress or in situations like coronary bypass surgery (Cracowski et al., 2001).

Brain Lipid Peroxidation

8-Isoprostaglandin F2 alpha (8-isoPGF2 alpha), a non-enzymatically produced prostaglandin, has been shown to increase after cortical contusion, indicating its role in brain lipid peroxidation. The enzyme immunoassay (EIA) method has proven effective in quantifying 8-isoPGF2 alpha levels, highlighting its utility in measuring brain damage and oxidative stress (Hoffman, Roof & Stein, 1996).

Inflammation Studies

In the carrageenan-induced air pouch model in rats, 8-isoprostaglandin F2alpha was found to increase significantly, suggesting its possible role in inflammation. This increase was observed to be cyclooxygenase-dependent, which could implicate isoprostanes like 8-isoprostaglandin F2alpha in the development of inflammation or related processes (Ciçek Ozdöl & Melli, 2004).

Role in Hypercholesterolemia

Research indicates that the formation of 8-epi-prostaglandin F2α, an F2-isoprostane, is enhanced in patients with hypercholesterolemia. This formation, which is aspirin-insensitive, suggests a potential link between lipid peroxidation and platelet activation in hypercholesterolemia. Vitamin E supplementation has been observed to reduce the formation of 8-epi-PGF2α, indicating its potential benefits in antioxidant treatments (Davı̀ et al., 1997).

Neurotransmitter Release Regulation

8-Isoprostaglandin E2 has been found to regulate neurotransmitter release in ocular tissues. In the anterior uvea of the eye, it produces both excitatory and inhibitory effects on sympathetic neurotransmission. This regulatory effect involves the activation of prostanoid TP and EP receptors, offering potential pharmacological targets for treating some ocular diseases (Opere et al., 2008).

Safety And Hazards

8-iso PGE2 is for research use only and is not for human or veterinary use . It is a potent renal vasoconstrictor in the rat .

Future Directions

8-iso PGE2 is a member of the isoprostane class of prostanoids and has been used in various research areas . Its role in inducing vasoconstriction and platelet aggregation, as well as enhancing receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors, makes it a valuable tool in studying these biological processes .

properties

IUPAC Name

(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-CLQOMRTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024826
Record name 8-Isoprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-isoprostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-isoprostaglandin E2

CAS RN

27415-25-4
Record name 8-Isoprostaglandin E2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27415-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoprostaglandin E2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Isoprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ISOPROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-isoprostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
Y Tintut, F Parhami, A Tsingotjidou, S Tetradis… - Journal of Biological …, 2002 - ASBMB
… We showed previously that oxidized lipids including 8-isoprostaglandin E2 (isoPGE2) inhibit osteoblastic differentiation of preosteoblasts. Since osteoporosis is mediated both by …
Number of citations: 146 www.jbc.org
Y Zhang, E Pertens, LJ Janssen - European journal of pharmacology, 2005 - Elsevier
The inhibitory pathway of 8-isoprostaglandin E 2 was investigated in murine renal arterial smooth muscle. K + current was augmented in a concentration-dependent fashion, with an …
Number of citations: 24 www.sciencedirect.com
Y Tintut, F Parhami, A Tsingotjidou, S Tetradis… - J Biol …, 2002 - researchgate.net
… We previously showed that oxidized lipids including 8-isoprostaglandin E2 (isoPGE2) inhibit osteoblastic differentiation of preosteoblasts. Since osteoporosis is mediated both by …
Number of citations: 5 www.researchgate.net
CA Opere, M Zhao, CJ Destache… - … & Visual Science, 2008 - iovs.arvojournals.org
Purpose:: The aim of the present study was to investigate the role of prostanoids in the inhibitory effect of 8-isoPGE 2 on endogenous amino acid neurotransmitter levels in bovine retina, …
Number of citations: 1 iovs.arvojournals.org
J Huber, VN Bochkov, BR Binder… - Antioxidants and Redox …, 2003 - liebertpub.com
Increased levels of isoprostanes have been detected in human atherosclerotic lesions. To examine a possible role for 8-iso-prostaglandin E 2 (8-iso-PGE 2 ) in atherogenesis, we tested …
Number of citations: 37 www.liebertpub.com
CA Opere, WD Zheng, J Huang, A Adewale… - Neurochemical …, 2005 - Springer
… Effect of the isoprostanes, 8-iso(15R)prostaglandin F2o (8iso(15R)PGF2o), 8-isoprostaglandin E2 (8-isoPGE2), 8-isoprostaglandin A1 (8-isoPGA1) and 8-isoprostaglandin F2o (8-…
Number of citations: 25 link.springer.com
M Zhao, SE Ohia, CA Opere - Investigative Ophthalmology & …, 2008 - iovs.arvojournals.org
Purpose:: We investigated the role of prostanoid receptors in the inhibitory action of 8-isoPGE 2 on endogenous neurotransmitter levels in bovine retina, ex vivo. Methods:: Freshly …
Number of citations: 1 iovs.arvojournals.org
M Zhao, CJ Destache, G Zhan, H Liu… - Methods and findings …, 2008 - europepmc.org
There is evidence that isoprostanes (IsoPs) can regulate exogenously applied excitatory amino acid neurotransmitters in bovine retina in vitro. However, the regulation of retinal …
Number of citations: 1 europepmc.org
SJ Wilson, K McGinley, AJ Huang, EM Smyth - … and biophysical research …, 2007 - Elsevier
Isoprostanes are free radical catalyzed products of arachidonic acid that are elevated in pro-oxidant disease states. Two isoprostanes, 8-isoprostaglandin F 2α (iPF 2α III) and 8-…
Number of citations: 47 www.sciencedirect.com
R Li, KP Mouillesseaux, D Montoya, D Cruz… - Circulation …, 2006 - Am Heart Assoc
Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (OxPAPC), which has been shown to accumulate in atherosclerotic lesions and other sites of chronic inflammation, …
Number of citations: 128 www.ahajournals.org

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